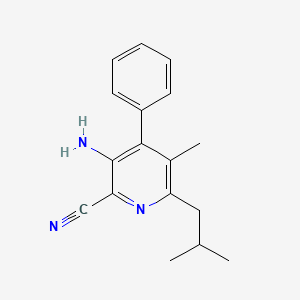

3-amino-6-isobutyl-5-methyl-4-phenyl-2-pyridinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-amino-6-isobutyl-5-methyl-4-phenyl-2-pyridinecarbonitrile" is a chemical compound with potential applications in various fields. The compound's unique structural features make it an interesting subject for study in organic chemistry.

Synthesis Analysis

The synthesis of related pyridine derivatives involves multicomponent reactions and solvent-free synthesis methods. For instance, Mahmoud and El-Sewedy (2018) describe the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives via one-pot condensation reactions (Mahmoud & El-Sewedy, 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied through X-ray diffraction and other spectroscopic methods. Ganapathy et al. (2015) determined the crystal structure of a related compound, providing insights into its molecular configuration (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactions of pyridine derivatives are diverse. For example, Ahmed et al. (2002) explored various reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, yielding new pyridine derivatives (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Bahgat et al. (2009) conducted a detailed analysis of vibrational spectra of similar compounds, providing insights into their physical properties (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from spectroscopic and theoretical studies. Halim and Ibrahim (2022) performed chemical calculations and spectral analysis on a novel pyrazolo[3,4-b]pyridine derivative, shedding light on its chemical properties (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Amino-6-isobutyl-5-methyl-4-phenyl-2-pyridinecarbonitrile and its derivatives have been studied for their potential in corrosion inhibition. For instance, pyridine derivatives have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. Research indicates that these compounds act as mixed-type inhibitors, primarily cathodic, and follow Langmuir's adsorption isotherm, suggesting their potential in protective coatings to prevent metal corrosion. The protective film formation on metal surfaces was supported by SEM and EDX investigations, highlighting the practical applications of these compounds in industrial settings (Ansari, Quraishi, & Singh, 2015).

Antibacterial and Antifungal Activities

The synthesis of pyridine and fused pyridine derivatives, including structures closely related to 3-amino-6-isobutyl-5-methyl-4-phenyl-2-pyridinecarbonitrile, has been explored for their biological activities. Compounds synthesized from related pyridinecarbonitriles have demonstrated considerable antibacterial activity. These findings open avenues for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Rostamizadeh et al., 2013).

Synthetic Applications and Material Science

The compound and its related derivatives have found use in the synthesis of various heterocyclic compounds, showcasing the versatility of pyridinecarbonitriles in organic synthesis. These synthetic routes provide access to a wide range of compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. For example, the synthesis of novel pyridinecarbonitriles with amino acid functions has been reported, indicating their utility in the development of new materials with specific fluorescence properties, which could be used in sensing, imaging, and electronic devices (Girgis, Kalmouch, & Hosni, 2004).

Propiedades

IUPAC Name |

3-amino-5-methyl-6-(2-methylpropyl)-4-phenylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-11(2)9-14-12(3)16(13-7-5-4-6-8-13)17(19)15(10-18)20-14/h4-8,11H,9,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNDUTGMYAELLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=C1C2=CC=CC=C2)N)C#N)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methyl-6-(2-methylpropyl)-4-phenylpyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)